![molecular formula C28H22O2 B14627797 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) CAS No. 56794-20-8](/img/structure/B14627797.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is an organic compound with the molecular formula C28H22O2 It is a derivative of biphenyl and is characterized by the presence of two phenylethanone groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Attachment of Phenylethanone Groups: The phenylethanone groups can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong nucleophiles, electron-withdrawing groups, elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The biphenyl core and phenylethanone groups contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: An organic compound with a similar phenylethanone structure but with a bromine substituent.
1,1’-Biphenyl, 4-bromo-: A biphenyl derivative with a bromine substituent, used in similar synthetic applications.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is unique due to its dual phenylethanone groups attached to the biphenyl core, providing distinct chemical and physical properties. This structural arrangement enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
56794-20-8 |
---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-[4-(2-phenylacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C28H22O2/c29-27(19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChI Key |
ZXEXJHHHSFLWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.